molecular formula C14H30NaO5P B1515860 Sodium;2-dodecoxyethyl hydrogen phosphate CAS No. 42612-52-2

Sodium;2-dodecoxyethyl hydrogen phosphate

Cat. No.: B1515860
CAS No.: 42612-52-2
M. Wt: 332.35 g/mol
InChI Key: FNAQHDAADHAGHX-UHFFFAOYSA-M
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Description

Sodium;2-dodecoxyethyl hydrogen phosphate is a surfactant commonly used in various industrial and scientific applications. This compound is known for its excellent surface-active properties, making it valuable in formulations requiring emulsification, dispersion, and stabilization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-dodecoxyethyl hydrogen phosphate typically involves the ethoxylation of dodecyl alcohol followed by phosphorylation. The process begins with the reaction of dodecyl alcohol with ethylene oxide under controlled conditions to form the ethoxylated intermediate. This intermediate is then reacted with phosphoric acid to introduce the phosphate group. Finally, neutralization with sodium hydroxide yields the sodium salt form of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The ethoxylation step is often catalyzed by a base such as potassium hydroxide, and the phosphorylation step may involve the use of polyphosphoric acid or phosphorus pentoxide. The final product is purified through filtration and drying processes to obtain a high-purity surfactant .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-dodecoxyethyl hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;2-dodecoxyethyl hydrogen phosphate is widely used in scientific research due to its surfactant properties. Some key applications include:

Mechanism of Action

The surfactant properties of Sodium;2-dodecoxyethyl hydrogen phosphate are attributed to its amphiphilic structure. The hydrophobic dodecyl chain interacts with nonpolar substances, while the hydrophilic ethoxylated phosphate group interacts with water. This dual affinity allows the compound to reduce surface tension and form micelles, thereby stabilizing emulsions and dispersions. The phosphate group also contributes to the compound’s ability to chelate metal ions, enhancing its performance in various applications .

Comparison with Similar Compounds

Properties

CAS No.

42612-52-2

Molecular Formula

C14H30NaO5P

Molecular Weight

332.35 g/mol

IUPAC Name

sodium;2-dodecoxyethyl hydrogen phosphate

InChI

InChI=1S/C14H31O5P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H2,15,16,17);/q;+1/p-1

InChI Key

FNAQHDAADHAGHX-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCOCCOP(=O)(O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCOCCOP(=O)(O)[O-].[Na+]

Key on ui other cas no.

42612-52-2

Pictograms

Irritant

Origin of Product

United States

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